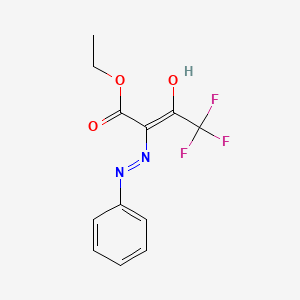
Fmoc-arg(mtr)-n(och3)ch3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Fmoc-arg(mtr)-n(och3)ch3 is a modified amino acid derivativeFmoc-modified amino acids , which are widely used in peptide synthesis due to their ability to protect amino groups during chemical reactions. The Fmoc group stands for 9-fluorenylmethyloxycarbonyl , and it is commonly used to protect the amino group of amino acids during peptide synthesis. The mtr group refers to the 4-methoxy-2,3,6-trimethylphenylsulfonyl group, which is used to protect the guanidino group of arginine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-arg(mtr)-n(och3)ch3 typically involves the following steps:
Protection of the Amino Group: The amino group of arginine is protected using the group. This is achieved by reacting arginine with in the presence of a base such as .
Protection of the Guanidino Group: The guanidino group of arginine is protected using the group. This is done by reacting the Fmoc-protected arginine with .
Methylation: The final step involves the methylation of the nitrogen atom to form . This is achieved by reacting the protected arginine with in the presence of a base.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Fmoc-arg(mtr)-n(och3)ch3: undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using in , while the mtr group can be removed using .
Substitution Reactions: The compound can undergo substitution reactions where the protected groups are replaced with other functional groups.
Common Reagents and Conditions
Piperidine: in for Fmoc deprotection.
Trifluoroacetic acid (TFA): for mtr deprotection.
Methyl iodide: for methylation.
Major Products
The major products formed from these reactions include the deprotected forms of arginine and its derivatives, which can be further used in peptide synthesis.
科学的研究の応用
Fmoc-arg(mtr)-n(och3)ch3: has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect amino and guanidino groups during chemical reactions.
Drug Delivery: The compound is used in the development of drug delivery systems due to its ability to form stable peptide bonds.
Biological Studies: It is used in biological studies to investigate the role of arginine in protein function and structure.
Material Science: The compound is used in the development of functional materials due to its self-assembly properties.
作用機序
The mechanism of action of Fmoc-arg(mtr)-n(och3)ch3 involves the protection of amino and guanidino groups during peptide synthesis. The Fmoc group protects the amino group by forming a stable carbamate linkage, while the mtr group protects the guanidino group by forming a stable sulfonamide linkage. These protective groups can be selectively removed under specific conditions, allowing for the sequential addition of amino acids during peptide synthesis.
類似化合物との比較
Fmoc-arg(mtr)-n(och3)ch3: can be compared with other Fmoc-protected amino acids such as:
Fmoc-lys(boc)-OH: Used for the protection of lysine.
Fmoc-cys(trt)-OH: Used for the protection of cysteine.
Fmoc-his(trt)-OH: Used for the protection of histidine.
The uniqueness of This compound lies in its ability to protect both the amino and guanidino groups of arginine, making it particularly useful in the synthesis of arginine-containing peptides.
特性
分子式 |
C33H41N5O7S |
|---|---|
分子量 |
651.8 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-1-[methoxy(methyl)amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C33H41N5O7S/c1-20-18-29(43-5)21(2)22(3)30(20)46(41,42)37-32(34)35-17-11-16-28(31(39)38(4)44-6)36-33(40)45-19-27-25-14-9-7-12-23(25)24-13-8-10-15-26(24)27/h7-10,12-15,18,27-28H,11,16-17,19H2,1-6H3,(H,36,40)(H3,34,35,37)/t28-/m0/s1 |
InChIキー |
RGFMHSZRXWZEBL-NDEPHWFRSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)N(C)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
正規SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)N(C)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


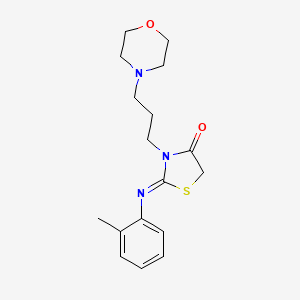
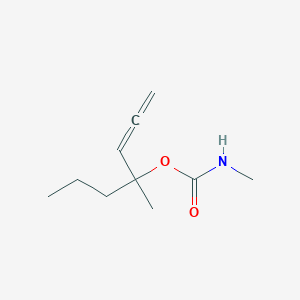
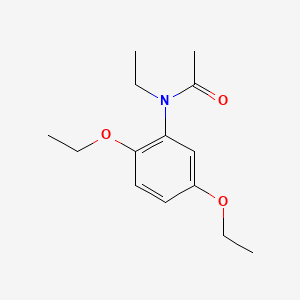
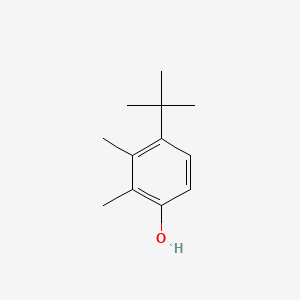
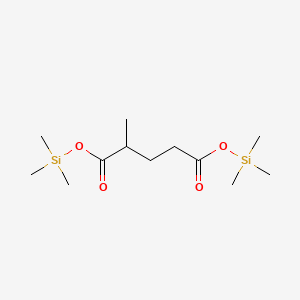
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811868.png)
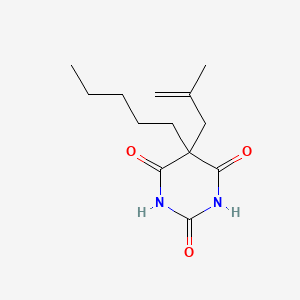
![Methyl-[2-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B13811879.png)
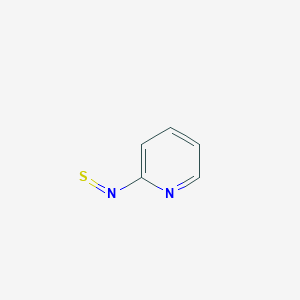

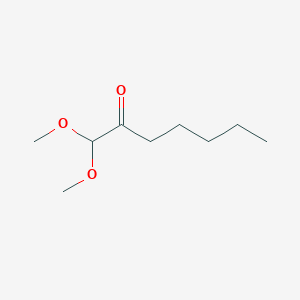
![methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13811896.png)
